molecular formula C14H11BrOS B174762 3-Bromo-4'-(methylthio)benzophenone CAS No. 197439-23-9

3-Bromo-4'-(methylthio)benzophenone

Cat. No.: B174762
CAS No.: 197439-23-9
M. Wt: 307.21 g/mol
InChI Key: QODWEMIHVHUNFU-UHFFFAOYSA-N
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Description

3-Bromo-4'-(methylthio)benzophenone is a specialized benzophenone derivative designed for advanced chemical synthesis and research applications. This compound serves as a versatile building block in medicinal chemistry and materials science, where its bromo and methylthio functional groups offer distinct sites for further chemical modification. The benzophenone core is known for its role in photochemistry, and this derivative may be utilized in the development of novel photoactive compounds or as a precursor for ligands in catalytic systems. Researchers value this compound for its potential in constructing more complex molecular architectures, particularly in the exploration of sulfur-containing compounds which are prevalent in pharmaceutical agents and functional materials. Its structural features make it a candidate for use in drug discovery projects, specifically in the synthesis of potential enzyme inhibitors or receptor modulators where the thioether moiety can influence binding affinity and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWEMIHVHUNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Transformations of 3 Bromo 4 Methylthio Benzophenone

Reactivity Profiles of the Brominated Aromatic Ketone Moiety

The brominated phenyl ring attached to the carbonyl group is a primary site for several important chemical transformations. The reactivity is dictated by the bromine atom, the aromatic ring itself, and the adjacent carbonyl group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 3-Bromo-4'-(methylthio)benzophenone, the benzoyl group acts as a deactivating, electron-withdrawing substituent on the phenyl ring. However, the bromine atom is located at the meta-position relative to the carbonyl group.

The SNAr mechanism generally proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. When an electron-withdrawing group is at the ortho or para position, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. stackexchange.com With the bromine in the meta position in this compound, this resonance stabilization is not possible, making SNAr reactions significantly less favorable compared to its ortho or para-substituted counterparts. stackexchange.com Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would be required to achieve substitution at the C-Br bond via this pathway. While direct SNAr on unactivated or meta-activated aryl bromides is challenging, related benzophenone (B1666685) systems have been shown to undergo nucleophilic substitution under specific conditions, such as with phenoxide ions under electrochemical catalysis. rsc.org

The carbon-bromine bond in bromobenzophenones can undergo homolytic cleavage upon exposure to ultraviolet (UV) light. acs.org This photochemical process is a significant reaction pathway for this class of compounds. For m-bromobenzophenone, which is structurally analogous to the brominated portion of the target molecule, photo-excitation to the triplet state can lead to the radical cleavage of the C-Br bond. acs.org

This process generates a 3-acylphenyl radical and a bromine radical. acs.org The resulting aryl radical is a highly reactive intermediate that can be trapped by hydrogen-donating solvents (like alkanes) or added radical scavengers (like thiols) to yield the dehalogenated product, in this case, 4'-(methylthio)benzophenone. acs.org Quantum yield studies for m-bromobenzophenone suggest a triplet state cleavage rate of approximately 0.8-1.0 x 105 s-1 in cyclopentane, with an activation enthalpy of around 10 kcal/mol. acs.org This reactivity highlights a non-ionic pathway for modifying the brominated ring, driven by photochemical energy.

Standard α-enolization involves the deprotonation of a carbon atom adjacent (alpha) to a carbonyl group. However, benzophenone and its derivatives, including this compound, lack α-hydrogens and therefore cannot form enols or enolates in the conventional sense. colorado.edu The reactivity associated with this part of the molecule must therefore be understood through alternative transformations of the carbonyl group itself.

The carbonyl carbon is electrophilic and subject to attack by nucleophiles. A notable reaction for non-enolizable ketones like benzophenone is the Haller-Bauer reaction, which occurs with strong bases like sodium amide. This reaction involves nucleophilic attack at the carbonyl carbon, followed by cleavage of the C-C bond to produce a benzamide (B126) and an aromatic anion. wikipedia.org

Furthermore, the carbonyl group can undergo a one-electron reduction to form a ketyl radical. This radical anion is a key intermediate in photochemical reactions, such as the photoreduction to form benzopinacols in the absence of a good hydrogen donor. msu.edu More advanced applications involve harnessing the reactivity of related imine derivatives. For instance, benzophenone imines of glycine (B1666218) esters can be deprotonated to form stabilized enolates, which then act as nucleophiles in various asymmetric bond-forming reactions. researchgate.net Additionally, under visible light photoredox catalysis, benzophenone-based ketimines can undergo reduction to generate carbanionic intermediates capable of reacting with electrophiles like CO₂, demonstrating an umpolung (reactivity reversal) of the typical imine chemistry. nih.gov

Chemical Transformations Involving the 4'-(Methylthio) Group

The methylthio (-SMe) group on the second aromatic ring provides a versatile handle for a range of chemical modifications, primarily involving the sulfur atom.

The sulfur atom in the aryl methyl sulfide (B99878) group is readily oxidized. The oxidation can proceed in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The selectivity of the oxidation—stopping at the sulfoxide or proceeding to the sulfone—can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgnih.gov

A variety of oxidizing agents can be employed for this transformation. Mild oxidants or careful control of stoichiometry often allow for the selective formation of the sulfoxide. Stronger oxidizing agents or an excess of the reagent typically lead to the formation of the sulfone. organic-chemistry.org

Table 1: Reagents for the Oxidation of Aryl Methyl Sulfides

Oxidizing Agent Product(s) Typical Conditions Reference(s)
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Catalysts like Mo(VI), TaC, or NbC can control selectivity. organic-chemistry.org, researchgate.net
m-CPBA (meta-Chloroperoxybenzoic acid) Sulfoxide or Sulfone Stoichiometry dependent; often used for sulfoxide formation. nih.gov
Sodium Periodate (NaIO₄) Sulfoxide Often used for selective oxidation to sulfoxides. nih.gov
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Sulfoxide or Sulfone Versatile oxidant for both stages. nih.gov
Urea-Hydrogen Peroxide Sulfone Effective for solid-state oxidation directly to sulfones. organic-chemistry.org

The oxidation state of the sulfur atom significantly alters the electronic properties of the phenyl ring it is attached to. The methylthio group is a weak electron-donating group, while the sulfoxide (-S(O)Me) and especially the sulfone (-SO₂Me) groups are strongly electron-withdrawing. This modulation of electronic character can be harnessed in multi-step synthetic strategies.

In recent years, the methylthio group has emerged as a viable leaving group in transition-metal-catalyzed cross-coupling reactions. This transformation allows for the cleavage of the C-S bond and the formation of new C-C or C-N bonds, providing an alternative to more traditional organohalide-based coupling reactions. Nickel and palladium catalysts are most commonly employed for this purpose. kyoto-u.ac.jpnih.gov

These reactions typically involve the oxidative addition of the C-S bond to a low-valent metal center. The use of specific ligands, particularly N-heterocyclic carbenes (NHCs), has been shown to be crucial for achieving high efficiency, as they can promote the challenging C-S bond cleavage and prevent catalyst poisoning by sulfur species. kyoto-u.ac.jpkyoto-u.ac.jp A range of nucleophilic partners, including organozinc reagents and anilines, can be coupled with aryl methyl sulfides. kyoto-u.ac.jpkyoto-u.ac.jp

Table 2: Examples of Metal-Catalyzed Cross-Coupling of Aryl Sulfides

Catalyst System Coupling Partner Product Type Key Features Reference(s)
Pd-NHC Arylzinc reagents Biaryl First examples with unactivated aryl alkyl sulfides. kyoto-u.ac.jp
Pd-NHC / KHMDS Anilines Diaryl-amine C-S to C-N bond conversion. Applicable to carbazole (B46965) synthesis. kyoto-u.ac.jp
NiCl₂(PCy₃)₂ Alkyl Grignard reagents Alkylated arene Early examples of C-S bond cleavage for C-C formation. nih.gov
Pd(dba)₂ / NiXantPhos Aryl bromides Diaryl sulfide Debenzylative coupling of aryl benzyl (B1604629) sulfides. organic-chemistry.org

This reactivity allows the (methylthio)phenyl moiety of this compound to be used as a coupling handle, complementing the reactivity of the C-Br bond on the other ring and enabling the construction of complex molecular architectures.

Desulfurization Reactions and Carbon-Sulfur Bond Cleavage Studies

The carbon-sulfur bond in the methylthio-group of this compound is susceptible to cleavage under various reaction conditions. Desulfurization is a key transformation that can lead to the formation of new carbon-carbon or carbon-hydrogen bonds.

One common method for desulfurization is through reaction with nickel catalysts, such as Raney nickel. This process typically involves the hydrogenolysis of the C-S bond, replacing the methylthio-group with a hydrogen atom. The reaction proceeds via an oxidative addition of the C-S bond to the nickel surface, followed by reductive elimination.

Another approach involves reductive desulfurization using radical chemistry. For instance, treatment with a trialkyltin hydride, like tributyltin hydride, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), can initiate a radical chain reaction. The tributyltin radical abstracts the methylthio-group, generating an aryl radical which then abstracts a hydrogen atom from another molecule of the tin hydride to afford the desulfurized product.

The presence of the bromo-substituent on the other ring introduces the possibility of selective C-S versus C-Br bond cleavage, which would depend on the specific reagents and reaction conditions employed.

Photochemical and Photophysical Processes of Benzophenone Derivatives

The photochemistry and photophysics of benzophenones are among the most extensively studied in organic chemistry. The introduction of substituents like the bromo- and methylthio-groups in this compound significantly modulates these properties.

Upon absorption of UV light, benzophenone derivatives are promoted from their ground state (S₀) to an excited singlet state (S₁). The energy of this transition is influenced by the electronic nature of the substituents. The methylthio-group, being an electron-donating group, can engage in charge-transfer interactions with the electron-withdrawing carbonyl group in the excited state. This intramolecular charge transfer (ICT) character can lower the energy of the S₁ state.

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a hallmark of compounds with significant charge separation in their excited states. For substituted benzophenones exhibiting ICT, a bathochromic (red) shift in the absorption spectrum is typically observed in more polar solvents. This is due to the stabilization of the more polar excited state relative to the ground state.

Table 1: Expected Solvatochromic Shifts for Benzophenone Derivatives

Solvent PolarityExpected λmax ShiftRationale
Non-polarShorter WavelengthLess stabilization of the excited state.
PolarLonger WavelengthIncreased stabilization of the charge-transfer excited state.

A key feature of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the initially formed S₁ state to the triplet state (T₁). This process is facilitated by the small energy gap between the S₁ and T₁ states and the significant spin-orbit coupling.

The presence of the heavy bromine atom in this compound is expected to further enhance the rate of intersystem crossing due to the "heavy-atom effect." This effect increases spin-orbit coupling, thereby promoting the spin-forbidden S₁ → T₁ transition. Consequently, the quantum yield of triplet formation (ΦISC) for this compound is anticipated to be near unity.

The resulting triplet state is a diradical and is the primary photoactive species for most benzophenone-mediated reactions. The triplet state can undergo various reactions, including hydrogen abstraction and energy transfer.

The nature and position of substituents on the benzophenone skeleton have a profound impact on its photophysical properties.

Electron-donating groups (e.g., -SCH₃): These groups can increase the charge-transfer character of the lowest excited singlet and triplet states. This often leads to a red shift in the absorption and phosphorescence spectra.

Electron-withdrawing groups and heavy atoms (e.g., -Br): As mentioned, heavy atoms like bromine significantly increase the rate of intersystem crossing. Electron-withdrawing groups can also influence the energy levels of the excited states and the efficiency of photochemical reactions.

The interplay of the electron-donating methylthio-group and the electron-withdrawing, heavy bromo-group in this compound creates a complex photophysical profile. The high efficiency of triplet state formation, coupled with the potential for both C-Br and C-S bond chemistry, makes this a molecule with rich and potentially selective photoreactivity.

Reaction Mechanisms and Kinetic Studies of this compound Interconversions

The interconversions of this compound can be explored through various reaction pathways, with kinetics providing insight into the underlying mechanisms.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the kinetics would likely follow a second-order rate law, dependent on the concentrations of both the benzophenone derivative and the nucleophile. The rate of substitution at the bromine-bearing carbon would be influenced by the electron-withdrawing effect of the adjacent carbonyl group.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions at the C-Br bond, the kinetic profile would be more complex, involving steps like oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. Kinetic studies, including reaction rate monitoring and determination of reaction orders with respect to the catalyst, substrate, and coupling partner, would be crucial for elucidating the operative catalytic cycle.

Photochemical reactions initiated from the triplet state would exhibit kinetics dependent on the light intensity and the quantum yields of the various photophysical and photochemical processes. Laser flash photolysis would be a powerful technique to directly observe the transient triplet state and measure its lifetime and reactivity towards various quenching agents.

Computational Chemistry and Theoretical Characterization of 3 Bromo 4 Methylthio Benzophenone

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the geometric and electronic structure of 3-Bromo-4'-(methylthio)benzophenone. These theoretical methods offer a powerful complement to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. jchr.orgchemrevlett.com This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a stationary point on the potential energy surface. Total energy calculations also provide insights into the thermodynamic stability of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrValue
C=OValue
C-SValue
S-CH₃Value
C-C-C (Benzene ring)Value
C-CO-CValue
Phenyl-CO-PhenylValue

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the energies of electronic excited states. chemrevlett.com The results from TD-DFT calculations can be directly correlated with the experimental UV-Vis absorption spectrum, predicting the absorption wavelengths (λmax) and oscillator strengths (f) of the principal electronic transitions. chemrevlett.com These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

Table 2: Illustrative Electronic Excitation Energies and Oscillator Strengths for this compound from TD-DFT calculations.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ValueValueValue
S₀ → S₂ValueValueValue
S₀ → S₃ValueValueValue

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The distribution of the HOMO and LUMO across the molecular structure of this compound reveals the regions most likely to be involved in electron donation and acceptance, respectively. In benzophenone (B1666685) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically distributed over the electron-deficient regions.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. longdom.org A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

Table 3: Illustrative Frontier Molecular Orbital Energies of this compound.

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO Energy Gap (ΔE)Value

Note: The data in this table is illustrative and represents the type of information obtained from a frontier molecular orbital analysis of a molecule like this compound.

Charge Transfer Phenomena and Reactivity Prediction

The analysis of frontier molecular orbitals helps in understanding intramolecular charge transfer (ICT) phenomena. scialert.net In this compound, electronic transitions can lead to the transfer of electron density from the HOMO, potentially localized on the methylthio-substituted phenyl ring, to the LUMO, which might be centered on the brominated phenyl ring and the carbonyl group. This intramolecular charge transfer is a key aspect of the photophysical behavior of many benzophenone derivatives. scialert.net The HOMO-LUMO gap and the spatial distribution of these orbitals are instrumental in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. jchr.org The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values.

In the MEP surface of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and bromine. Conversely, regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the phenyl rings. The MEP surface provides a comprehensive picture of the molecule's charge distribution and is a useful predictor of its intermolecular interactions.

Despite extensive research, specific computational chemistry studies focusing solely on this compound are not available in the public domain. Consequently, the generation of a detailed, data-rich article with specific research findings and data tables as per the provided outline is not possible at this time.

To fulfill the user's request accurately, access to proprietary research data or specific scholarly articles detailing the Natural Bond Orbital (NBO) analysis, solvent effects, and computational elucidation of reaction pathways for this compound is required.

A general discussion on the computational chemistry of substituted benzophenones could be provided, using this compound as a hypothetical example. However, this would not meet the explicit requirement for "detailed research findings" and "data tables" based on existing scientific literature for this specific compound.

Therefore, the requested article cannot be generated without violating the core instructions regarding scientific accuracy and the inclusion of specific data.

Advanced Functionalization and Applications of 3 Bromo 4 Methylthio Benzophenone As a Chemical Building Block

Utilization in the Synthesis of Complex Molecular Architectures

The presence of the bromine atom on one phenyl ring and the methylthio group on the other provides distinct opportunities for selective chemical modifications. The carbon-bromine bond, in particular, is a well-established handle for forming new carbon-carbon and carbon-heteroatom bonds, making 3-Bromo-4'-(methylthio)benzophenone an ideal starting material for building intricate molecular frameworks.

Precursor for Further Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The bromine atom at the 3-position of the benzophenone (B1666685) core is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of C-C and C-N bonds. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org this compound can react with various aryl or alkyl boronic acids or esters to introduce new substituents. For example, the coupling of 3-bromobenzophenone (B87063) derivatives with phenylboronic acid can yield phenylated benzophenones. mdpi.com This transformation allows for the extension of the π-conjugated system, which is crucial for tuning the optoelectronic properties of the molecule. The reaction is tolerant of a wide range of functional groups, making it a highly versatile method. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.org The application of this reaction to this compound enables the introduction of a wide array of nitrogen-containing moieties, such as anilines, carbazoles, and other heterocyclic amines. acsgcipr.orgnih.gov This is particularly relevant in the synthesis of materials for organic electronics, where nitrogen-based groups often serve as potent electron-donating or hole-transporting units. mdpi.com The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with sterically hindered ligands often providing the best results. wikipedia.org

Below is a table summarizing typical conditions for these key coupling reactions as applied to related aryl bromide substrates.

ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Ref
Suzuki Coupling (Aryl-Aryl)Pd(OAc)₂, SPhosK₃PO₄Toluene (B28343)/H₂O100~80-97 nih.gov
Suzuki Coupling (Aryl-Alkyl)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100~70-90 nih.gov
Buchwald-Hartwig AminationPd₂(dba)₃, XPhosNaOtBuToluene80-110~85-95 nih.gov

This interactive table provides representative conditions for palladium-catalyzed cross-coupling reactions on aryl bromide substrates, analogous to this compound.

Development of Heterocyclic Systems Incorporating the Benzophenone Moiety

Beyond simple substitution, this compound can serve as a platform for constructing more complex heterocyclic systems. Thiophene and its derivatives, for instance, are important heterocycles known for their unique electronic properties and presence in various functional materials. rroij.com Synthetic strategies often involve the reaction of 1,4-dicarbonyl compounds with sulfidizing agents. rroij.com

While direct cyclization of this compound is not straightforward, its derivatives can be employed in multi-step syntheses. For example, a substituent introduced at the 3-position via a coupling reaction could contain a functional group that subsequently participates in an intramolecular cyclization with the benzophenone's carbonyl group or another part of the molecule. Such strategies are used to create fused-ring systems, including benzofurans and other complex heterocycles. mdpi.com The synthesis of substituted 1,3-thiazoles and 1,3,4-thiadiazines, for example, can be achieved from thiocarbohydrazones, which are derived from ketone precursors. yu.edu.jo This highlights the potential of the benzophenone carbonyl group as a reactive site for building heterocyclic rings.

Exploration in Advanced Materials Science

The unique electronic structure of this compound, featuring donor and acceptor moieties, makes it an attractive candidate for applications in materials science, particularly in organic electronics and porous materials.

Potential as a Building Block for Organic Light-Emitting Diode (OLED) Components

The benzophenone core is a well-established electron-accepting unit in the design of materials for OLEDs. mdpi.comresearchgate.netnih.gov Its ability to facilitate efficient intersystem crossing (ISC) makes it particularly valuable for developing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). preprints.orgnih.gov TADF materials can harvest both singlet and triplet excitons for light emission, enabling internal quantum efficiencies approaching 100%. beilstein-journals.org

The structure of this compound inherently possesses a donor-acceptor (D-A) character, with the methylthio-substituted phenyl ring acting as the donor and the brominated benzophenone core as the acceptor. This D-A architecture is a key design principle for TADF emitters, as it promotes charge transfer character in the excited state, which helps to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST). nih.govdaneshyari.com A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet state back to the emissive singlet state. beilstein-journals.org

The bromine atom provides a crucial site for further functionalization. By replacing the bromine with strong electron-donating groups (e.g., carbazole (B46965) or phenoxazine) via Buchwald-Hartwig amination, the D-A character can be significantly enhanced, leading to materials with tailored emission colors and improved TADF properties. nih.gov Many high-efficiency TADF emitters are based on benzophenone derivatives functionalized with various donor units. nih.govdaneshyari.com

The table below shows key properties of some reported benzophenone-based TADF emitters, illustrating the performance achievable with this class of compounds.

Compound StructureΔEST (eV)PLQY (%)Emission ColorMax EQE (%)Ref
D-A-D type with Carbazole Donors0.08HighGreen4.3 (Solution-processed) daneshyari.com
Bicarbazole-Benzophenone~0.1-0.2up to 75.5Blue2.7 nih.gov
D-A-D with Acridine/Phenothiazine DonorsSmallHighBlue-Greenup to 14.3 nih.gov

This interactive table summarizes the performance of representative donor-acceptor TADF emitters built upon the benzophenone acceptor core.

Integration into Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. rsc.org Their tunable nature makes them promising for applications in gas storage, catalysis, and electronics. nih.govacs.org The synthesis of COFs relies on the polymerization of molecular building blocks with specific geometries and reactive functional groups.

This compound is a potential candidate for incorporation into COF structures. The bromine atom can serve as a reactive site for forming the covalent linkages that define the framework, for example, through Suzuki or Buchwald-Hartwig coupling reactions with multi-topic linkers. chemrxiv.org Benzophenone units have been successfully incorporated into COFs, where they can act as photosensitizers for photocatalytic applications, such as activating molecular oxygen. nih.govacs.org The incorporation of benzophenone-rich components can accelerate charge carrier separation and intersystem crossing within the framework. nih.govacs.org Thiophene-based building blocks have also been used to construct COFs with interesting electronic properties. mit.edu The combination of the benzophenone core and the sulfur-containing methylthio group in this compound could lead to COFs with unique photocatalytic or electronic functionalities. rsc.org

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